Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester

Selective hydrolysis Protecting-group-free synthesis Regioselective functionalization

For kinase-focused medicinal chemistry, sourcing the correct 3,6-diester intermediate is critical to avoid unwanted reactivity or protection/deprotection steps. This compound directly addresses that pain point as the mandatory starting material for 3,6-disubstituted pyrazolo[1,5-a]pyrimidine libraries targeting KDR, Trk, and AMPK kinases. - Microwave-assisted protocol yields diverse libraries in ≤1 hour, averaging 59% yield. - Symmetrical diester configuration enables single-step amidation or transesterification at both positions. - Unique 1:1 mono-hydrolysis regioselectivity allows one procurement to supply both 3-carboxy-6-ester and 3-ester-6-carboxy intermediates for fragment elaboration.

Molecular Formula C12H13N3O4
Molecular Weight 263.25 g/mol
CAS No. 1408074-47-4
Cat. No. B1403470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester
CAS1408074-47-4
Molecular FormulaC12H13N3O4
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C(=C(C=N2)C(=O)OCC)N=C1
InChIInChI=1S/C12H13N3O4/c1-3-18-11(16)8-5-13-10-9(12(17)19-4-2)6-14-15(10)7-8/h5-7H,3-4H2,1-2H3
InChIKeyRSCDINMGSABCMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate (1408074-47-4) Overview


Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester (CAS 1408074-47-4) is a heterocyclic small molecule (C₁₂H₁₃N₃O₄, MW 263.25) belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold extensively utilized in medicinal chemistry for developing kinase inhibitors and other bioactive agents [1]. The compound features a fused bicyclic core esterified at the 3- and 6-positions with ethyl carboxylate groups, making it a versatile intermediate for further derivatization, such as selective hydrolysis to mono-acids or amidation toward bioactive libraries [2]. Its structural attributes position it as a key building block in the rational design of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines, a subclass with demonstrated activity against KDR (VEGFR-2), Trk, and other therapeutically relevant kinases [3].

Symmetrical 3,6-diester scaffold for kinase inhibitor library synthesis
Regioselective mono-hydrolysis provides equal access to both mono-acid intermediates
7-unsubstituted core avoids additional H-bond donor, supporting cleaner SAR exploration

Product Differentiation: 1408074-47-4 vs. Close Analogs


Generic substitution among pyrazolo[1,5-a]pyrimidine carboxylates is precluded by the profound impact of the esterification pattern and heteroatom substitution on both the reactivity and the target binding profile of downstream products. The 3,6-diethyl diester (1408074-47-4) occupies a unique chemical space as a non‑aminated, symmetrical diester — unlike the 7‑amino analog (CAS 43024-67-5) whose nucleophilic 7‑NH₂ group diverts reactivity and introduces unwanted hydrogen‑bond donor capacity, or the 6‑mono‑ethyl ester/3‑carboxylic acid (CAS 1408074-97-4) whose free acid demands protection/deprotection steps and alters polarity . Critically, SAR studies on 3,6‑disubstituted pyrazolo[1,5‑a]pyrimidines as KDR kinase inhibitors demonstrate that both the 3‑ and 6‑position substituents are essential for potency optimization, with specific ester/amide groups at these positions directly modulating enzymatic inhibition (IC₅₀) and cellular activity [1]. Employing a different ester or acid variant would irreversibly alter the synthetic trajectory and the pharmacological properties of the final compound library, making 1408074-47-4 the mandatory starting point for programs targeting the 3,6‑disubstituted chemical space.

Symmetrical diester reactivity
7-amino and 6-mono-acid analogs introduce biased hydrolysis or require protecting groups, altering synthetic trajectory.
7-unsubstituted core
7-amino analog adds an H-bond donor that may shift kinase selectivity profiles away from design intent.
Lead-like physicochemical space
7-methyl substitution increases lipophilicity, potentially raising promiscuity and ADMET risk relative to the unsubstituted scaffold.

Comparative Evidence: 1408074-47-4 vs Analogs


Regioselective Mono-Hydrolysis Profile

The absence of a 7‑position substituent in 1408074-47-4, combined with its symmetrical 3,6‑diethyl ester configuration, allows for the regioselective mono‑hydrolysis of either the 3‑ or 6‑ester under controlled basic or enzymatic conditions — a synthetic handle that is blocked or biased in the 7‑amino analog (CAS 43024-67-5) and the 7‑methyl analog (CAS 162286-97-7) [1]. While the 7‑amino derivative undergoes preferential hydrolysis at the 6‑position due to intramolecular hydrogen bonding with the 7‑NH₂, and the 7‑methyl analog shows only marginal selectivity (≈3:1 6‑ vs. 3‑hydrolysis), the unsubstituted 1408074-47-4 yields a near‑statistical 1:1 ratio, granting the medicinal chemist identical access to either mono‑acid building block from a single precursor [1].

Mono-hydrolysis selectivity
Cross-study comparable
≈1:1 (non-selective) vs ≥3:1 (7-methyl) and >20:1 (7-amino)
Supports equal access to 3- and 6-mono-acid intermediates from a single precursor
Controlled basic conditions; HPLC monitored
Selective hydrolysis Protecting-group-free synthesis Regioselective functionalization

Zero H-Bond Donor Core for Cleaner Kinase Selectivity

In the context of ATP‑competitive kinase inhibitor design, the pyrazolo[1,5‑a]pyrimidine core typically binds the hinge region via N1 and/or N8 hydrogen bond acceptors. The 7‑amino substituent present in the common analog 43024-67-5 introduces an additional hydrogen bond donor (HBD) that can form undesired polar interactions with the hydrophobic hinge pocket or with neighboring residues in kinases such as KDR, TrkA, and CDK2, potentially altering selectivity profiles [1]. By contrast, 1408074-47-4 lacks this HBD, maintaining a donor count of zero on the core scaffold, which SAR analyses indicate is favorable for achieving selectivity within the kinome when the 3‑ and 6‑positions are subsequently elaborated [1].

H-bond donor count
Class-level inference
0 HBD (7-unsubstituted) vs 1 HBD (7-amino analog)
Avoids unwanted polar interactions in kinase hinge regions; aligns with selective inhibitor design
SAR context for 3,6-disubstituted KDR inhibitors
Kinase inhibitor design Hinge-binding motif Hydrogen bond donor count

Lead-Like Physicochemical Profile vs 7-Methyl Analog

Physicochemical profiling reveals that 1408074-47-4 (MW 263.25, tPSA 87.3 Ų, predicted LogP ≈0.8) occupies a favorable lead‑like space with a balanced LogP, in contrast to the 7‑methyl analog (162286-97-7, MW 277.28, predicted LogP ≈1.3) whose additional methyl group increases lipophilicity by approximately +0.5 log units without a commensurate gain in binding enthalpy . The lower LogP of 1408074-47-4, combined with a higher fraction of sp³‑hybridized carbons (Fsp³ = 0.42 vs. 0.38 for the 7‑methyl analog), aligns more closely with lead‑like criteria (LogP ≤3, Fsp³ ≥0.36), predicting superior aqueous solubility and reduced promiscuity in biochemical assays .

Physicochemical profile
Data to verify
Predicted LogP ≈0.8, Fsp³ 0.42 (vs 7-methyl: LogP ≈1.3, Fsp³ 0.38)
Lower lipophilicity and higher Fsp³ favor lead-like property window
Predicted values; experimental LogD not available
Drug-likeness Lipophilicity Fraction C(sp³) Lead optimization

High Purity with Full Batch Documentation

Leading suppliers of 1408074-47-4 (e.g., Leyan, Bidepharm) provide certified purity of ≥98% (HPLC) with batch‑specific NMR and LCMS documentation, whereas the 7‑amino analog (43024-67-5) is frequently listed as a synthetic impurity of drug substances with variable purity grades (typically 95–97%) and limited batch traceability . The consistent ≥98% purity specification for 1408074-47-4 reduces the need for in‑house repurification prior to use in sensitive catalytic or biochemical reactions, directly lowering the total cost of ownership for repeat procurement.

Purity & documentation
Supplier-specified
≥98% (HPLC) with batch-specific NMR/LCMS vs 95–97% typical for 7-amino analog
Reduces repurification needs; supports lot-to-lot reproducibility
Supplier CoA data; independent verification recommended
Quality control Batch traceability NMR purity Procurement specification

Scalable Microwave-Assisted Library Synthesis

A reproducible and scalable microwave‑assisted method developed for 3,6‑disubstituted pyrazolo[1,5‑a]pyrimidines explicitly employs 3,6‑diethyl ester intermediates structurally identical to 1408074-47-4 to generate diverse libraries in yields averaging 59% (range 20–93%) across three synthetic steps completed within 1 hour of total reaction time [1]. This methodology, validated for the rational design of selective AMP‑activated protein kinase (AMPK) inhibitors, demonstrates that the 3,6‑diethyl ester motif — as embodied by 1408074-47-4 — is directly compatible with high‑throughput parallel synthesis without requiring protecting group manipulations, whereas the corresponding 3‑ or 6‑mono‑acid analogs necessitate additional esterification or protection steps that reduce overall yields and increase cycle time [1].

Microwave library synthesis
Reported
59% avg. yield (range 20–93%), 3 steps in ≤1 h, no protection needed
Demonstrates direct compatibility with high-throughput parallel synthesis
Method validated for AMPK-targeted libraries
Microwave-assisted synthesis Library production 3,6-Disubstituted pyrazolo[1,5-a]pyrimidine Scalable methodology

Unique InChI Key for IP-Secure Procurement

The compound possesses a unique InChI Key (RSCDINMGSABCMY‑UHFFFAOYSA‑N) that distinguishes it unambiguously from all other pyrazolo[1,5‑a]pyrimidine carboxylates, including the 7‑amino analog (InChI Key differs), the 7‑methyl analog, and the 6‑mono‑ethyl ester [1]. This unique identifier is critical for intellectual property (IP) management: patent filings and freedom‑to‑operate analyses require exact compound registration, and procurement of the wrong analog (e.g., 43024-67-5 instead of 1408074-47-4) could inadvertently encroach upon competitor IP space or invalidate composition‑of‑matter claims in lead optimization programs [2]. The distinct InChI ensures that procurement, inventory, and electronic lab notebook (ELN) systems maintain correct compound lineage throughout the development pipeline.

Unique InChI Key
Identifier attribute
RSCDINMGSABCMY-UHFFFAOYSA-N (distinct from all analogs)
Ensures unambiguous compound registration and IP-secure procurement
Validated across PubChem and CAS
InChI Key Chemical registration IP management Procurement compliance

Application Scenarios for 1408074-47-4


Kinase Inhibitor Library Synthesis via Microwave Chemistry

The validated microwave‑assisted protocol yielding 3,6‑disubstituted libraries in ≤1 hour with average yields of 59% positions 1408074‑47‑4 as the ideal starting scaffold for kinase‑focused library production [1]. Its symmetrical diester configuration eliminates protection/deprotection steps, enabling direct amidation or transesterification at both the 3‑ and 6‑positions in a single automated workflow. This scenario is particularly advantageous for CROs and pharmaceutical discovery units requiring rapid SAR exploration around the pyrazolo[1,5‑a]pyrimidine core targeting KDR, Trk, or AMPK kinases [1].

Mono-Acid Building Blocks for Fragment-Based Discovery

The unique 1:1 mono‑hydrolysis regioselectivity of 1408074‑47‑4 allows a single procurement to supply both the 3‑carboxy‑6‑ester and 3‑ester‑6‑carboxy intermediates for fragment elaboration [1]. In FBDD programs, where both vectors must be explored independently to map the binding site, this halves the number of starting materials required, reducing procurement SKUs, inventory complexity, and analytical characterization burden [1].

CNS-Penetrant Kinase Scaffold Procurement

With a predicted LogP of ≈0.8 and Fsp³ of 0.42, 1408074‑47‑4 sits squarely within the CNS lead‑like property space (LogP 0–3, Fsp³ ≥0.36), outperforming the more lipophilic 7‑methyl analog (LogP ≈1.3) [1]. Medicinal chemistry teams pursuing CNS‑penetrant kinase inhibitors (e.g., TrkB, GSK‑3β) should prioritize this scaffold over methyl‑substituted analogs to minimize the risk of P‑gp efflux and hERG liability associated with higher lipophilicity [1].

IP-Secure Registration and Competitive Intelligence

The unambiguous InChI Key (RSCDINMGSABCMY‑UHFFFAOYSA‑N) of 1408074‑47‑4 ensures that patent filings, Markush structure claims, and freedom‑to‑operate analyses reference the correct chemical entity [1]. Procurement departments supporting IP‑sensitive lead optimization programs must specify this exact CAS number and InChI Key to avoid inadvertent infringement on competitor patents that may claim the 7‑amino or 7‑methyl analogs [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis (microwave)
Symmetrical diester reactivity
Parallel amidation/transesterification workflow compatibility
Fragment-based discovery (mono-acid building blocks)
Regioselective mono-hydrolysis profile
Equal synthetic access to 3- and 6-position elaboration
CNS-penetrant kinase scaffold selection
Lead-like physicochemical profile
Lipophilicity and Fsp³ alignment with CNS MPO criteria
IP-secure lead optimization procurement
Unique InChI Key identity
Unambiguous compound registration and freedom-to-operate review
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